molecular formula C10H11NO4 B1266864 (3-Acetyloxypyridin-2-yl)methyl acetate CAS No. 67992-22-7

(3-Acetyloxypyridin-2-yl)methyl acetate

Cat. No.: B1266864
CAS No.: 67992-22-7
M. Wt: 209.2 g/mol
InChI Key: NGPCOYKRSWHSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Acetyloxypyridin-2-yl)methyl acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an acetoxy group at the third position of the pyridine ring and a methyl acetate group at the second position. It has a molecular weight of 209.20 g/mol and a boiling point of 304°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyloxypyridin-2-yl)methyl acetate typically involves the acetylation of 2-(hydroxymethyl)pyridin-3-ol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Acetyloxypyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-(hydroxymethyl)pyridin-3-ol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(hydroxymethyl)pyridin-3-ol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Acetyloxypyridin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (3-Acetyloxypyridin-2-yl)methyl acetate involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding pyridine derivative, which can then interact with cellular components. The compound’s effects are mediated through its ability to modulate oxidative stress pathways and inhibit the activity of certain enzymes involved in inflammation .

Comparison with Similar Compounds

    2-(Hydroxymethyl)pyridin-3-ol: A precursor in the synthesis of (3-Acetyloxypyridin-2-yl)methyl acetate.

    3-Acetoxypyridine: Similar structure but lacks the methyl acetate group.

    2-Acetoxymethylpyridine: Similar structure but lacks the acetoxy group at the third position.

Uniqueness: this compound is unique due to the presence of both an acetoxy group and a methyl acetate group on the pyridine ring. This dual functionalization imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

(3-acetyloxypyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)14-6-9-10(15-8(2)13)4-3-5-11-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCOYKRSWHSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=N1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292497
Record name (3-acetyloxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67992-22-7
Record name NSC83232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-acetyloxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ACETOXYMETHYL)-3-ACETOXYPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.